molecular formula C11H12BrFO2 B13572773 3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid

3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13572773
M. Wt: 275.11 g/mol
InChI Key: XFCMKSMIULTAHH-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid can be achieved through several synthetic routes. One common method involves the bromination and fluorination of a suitable aromatic precursor, followed by the introduction of the dimethylpropanoic acid group. The reaction conditions typically involve the use of bromine and fluorine sources, along with appropriate catalysts and solvents to facilitate the reactions.

For example, the synthesis may start with 4-bromo-2-fluorobenzene, which undergoes a Friedel-Crafts acylation reaction with 2,2-dimethylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromine or fluorine atoms.

    Oxidation Reactions: Products include oxidized carboxylic acids or ketones.

    Reduction Reactions: Products include reduced cyclohexane derivatives.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenylacetic acid
  • 4-Bromo-2-fluorobenzoic acid
  • 4-Bromo-2-fluorocinnamic acid

Uniqueness

3-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the dimethylpropanoic acid group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-3-4-8(12)5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

XFCMKSMIULTAHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)Br)F)C(=O)O

Origin of Product

United States

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